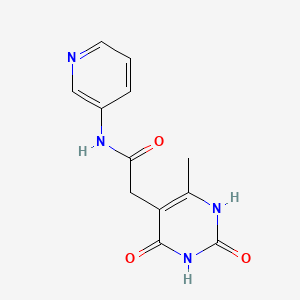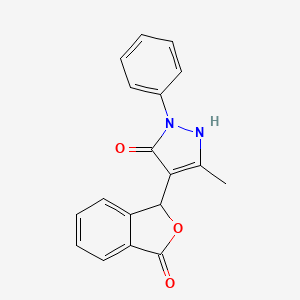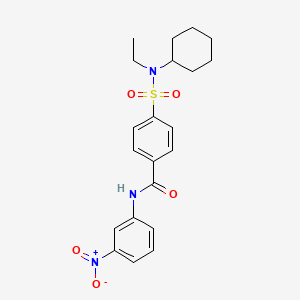
2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(pyridin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(pyridin-3-yl)acetamide is a useful research compound. Its molecular formula is C12H12N4O3 and its molecular weight is 260.253. The purity is usually 95%.
BenchChem offers high-quality 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(pyridin-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(pyridin-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
A study explored the synthesis of various pyrimidinones and oxazinones as antimicrobial agents. These compounds, derived from citrazinic acid, demonstrated good antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).
Development of Coordination Complexes
Research involving the interaction of acetamidine hydrochloride with 3-ferrocenylmethylidene-2,4-pentanedione led to the formation of pyrimidine and piperidone derivatives. These reactions resulted in polymeric coordination complexes of potassium ferrocenyl(hexahydro)pyrimidoxides (Klimova et al., 2013).
Anticancer Properties
Synthesis of N-[p-[[(2,4-Diaminopyrido[2,3-d]pyrimidin-6-yl)methyl] amino]benzoyl]-L-glutamic acid and its analogues demonstrated significant anticancer activity in vitro and in vivo. These compounds were developed through a novel pyrimidine to pyrido[2,3-d]pyrimidine ring transformation reaction (Su et al., 1986).
Crystal Structure Analysis
The study of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides revealed the compounds' folded conformations. These structures were analyzed to understand the intramolecular interactions stabilizing these conformations (Subasri et al., 2016).
Histamine H4 Receptor Ligands
A series of 2-aminopyrimidines were synthesized as ligands for the histamine H4 receptor. These compounds, particularly those optimized at the pyrimidine 6 position, showed potent anti-inflammatory and antinociceptive activities in vitro and in animal models (Altenbach et al., 2008).
Photochemical Applications
The photochemistry of 4(3H)-pyrimidin-4-ones, including their irradiation and subsequent reactions, was explored. This study contributed to understanding the formation of medium-ring lactams and other related compounds (Hirai et al., 1980).
properties
IUPAC Name |
2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3/c1-7-9(11(18)16-12(19)14-7)5-10(17)15-8-3-2-4-13-6-8/h2-4,6H,5H2,1H3,(H,15,17)(H2,14,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEZEBYZPQXEIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CC(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(pyridin-3-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide](/img/structure/B2710612.png)
![6-(2-Fluorophenyl)-2-hexyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2710613.png)
![N-[2-(1H-indol-3-yl)ethyl]-N'-(4-methoxyphenyl)oxamide](/img/structure/B2710616.png)

![4-(Prop-2-en-1-yloxy)thieno[2,3-d]pyrimidine](/img/structure/B2710618.png)


![[4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl](4-methylphenyl)methanone](/img/structure/B2710622.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2710625.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2710629.png)
methanone](/img/structure/B2710632.png)